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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodoaniline

Cat. No.: B576781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
difluoro-4-iodoaniline. Due to the limited availability of direct experimental spectra for this

specific compound in publicly accessible databases, this guide presents predicted data and

data from closely related analogs to offer a robust analytical profile. The methodologies

described herein are based on standard protocols for the analysis of halogenated anilines.

Chemical Structure and Properties
IUPAC Name: 2,3-Difluoro-4-iodoaniline

Molecular Formula: C₆H₄F₂IN

Molecular Weight: 255.00 g/mol

Monoisotopic Mass: 254.93565 Da[1]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic

techniques. This data is inferred from spectral databases and analysis of similar halogenated

aniline compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 7.1 - 7.3 m - Aromatic-H

~ 6.7 - 6.9 m - Aromatic-H

~ 4.0 (broad s) s - -NH₂

Note: The chemical shifts for the aromatic protons are complex due to fluorine-proton coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 150 - 155 (d) C-F

~ 145 - 150 (d) C-F

~ 135 - 140 C-NH₂

~ 120 - 125 C-H

~ 115 - 120 C-H

~ 85 - 90 C-I

Note: Carbon signals are expected to show splitting due to carbon-fluorine coupling.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode

3400 - 3300 N-H Stretching (asymmetric & symmetric)

1600 - 1620 N-H Bending

1500 - 1580 C=C Aromatic Ring Stretching

1200 - 1300 C-N Stretching

1000 - 1100 C-F Stretching

500 - 600 C-I Stretching
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Table 4: Mass Spectrometry Data
m/z Interpretation

255 [M]⁺ (Molecular Ion)

128 [M-I]⁺

101 [M-I-HCN]⁺

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data

presented. These are standard procedures for the analysis of halogenated anilines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,3-difluoro-4-iodoaniline in 0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 s.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 s.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent like dichloromethane or ethyl acetate.[3]

GC Conditions:

Injector Temperature: 250°C.[2]

Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl

polydimethylsiloxane stationary phase).[2]
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Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp

up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3-
difluoro-4-iodoaniline and the general fragmentation pathway expected in mass spectrometry.
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Logical workflow for spectroscopic analysis.
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Predicted fragmentation pathway in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b576781#2-3-difluoro-4-iodoaniline-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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